Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remodelin hydrobromide is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in various cellular processes, including mRNA stability, DNA replication, and microtubule organization.[1] As a target for therapeutic intervention, NAT10 inhibition by Remodelin hydrobromide has shown promise in preclinical models of various diseases, including cancer and premature aging syndromes like Hutchinson-Gilford progeria syndrome (HGPS). This document provides detailed application notes and protocols for the in vivo delivery of Remodelin hydrobromide based on published studies.
Mechanism of Action
Remodelin hydrobromide exerts its biological effects by inhibiting the acetyltransferase activity of NAT10. This inhibition disrupts the N4-acetylcytidine (ac4C) modification of mRNA, which can affect mRNA stability and translation. The downstream consequences of NAT10 inhibition include the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and interference with critical cellular processes like DNA replication and microtubule dynamics.[1]
dot
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Remodelin [label="Remodelin\nhydrobromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NAT10 [label="NAT10", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ac4C [label="mRNA ac4C\nModification", fillcolor="#FBBC05", fontcolor="#202124"];
mRNA_Stability [label="mRNA Stability\n& Translation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Signaling [label="Signaling\nPathways\n(e.g., MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"];
Cellular_Processes [label="Cellular\nProcesses", fillcolor="#F1F3F4", fontcolor="#202124"];
DNA_Replication [label="DNA\nReplication", fillcolor="#FFFFFF", fontcolor="#202124"];
Microtubule [label="Microtubule\nOrganization", fillcolor="#FFFFFF", fontcolor="#202124"];
Remodelin -> NAT10 [label="Inhibits"];
NAT10 -> ac4C [label="Catalyzes"];
ac4C -> mRNA_Stability;
mRNA_Stability -> Signaling;
mRNA_Stability -> Cellular_Processes;
Cellular_Processes -> DNA_Replication;
Cellular_Processes -> Microtubule;
}
dot
Caption: Mechanism of action of Remodelin hydrobromide.
In Vivo Delivery Methods and Efficacy
Remodelin hydrobromide has been successfully administered in vivo in mouse models using both intraperitoneal (i.p.) and oral (p.o.) routes. The choice of administration route, dosage, and frequency depends on the specific animal model and therapeutic goal.
Quantitative Data Summary
| Animal Model | Administration Route | Dosage | Dosing Frequency | Key Outcomes |
| Prostate Cancer Xenograft (nude mice) | Intraperitoneal (i.p.) | 2 or 20 mg/kg | Once every two days for 4 weeks | Significant reduction in tumor growth |
| Hutchinson-Gilford Progeria Syndrome (LmnaG609G/G609G mice) | Oral (p.o.) | 100 mg/kg | Daily | Enhanced healthspan and ameliorated age-dependent weight loss and cardiac pathology |
| Pharmacokinetic Study (mice) | Oral (p.o.) | 5 mg/kg | Single dose | T1/2 of 1.81 hours and oral bioavailability of 43.5% |
Experimental Protocols
Preparation of Remodelin Hydrobromide for In Vivo Administration
Note: Remodelin hydrobromide is sparingly soluble in water. Therefore, a vehicle is required for its solubilization for in vivo administration. The following are suggested formulations based on common laboratory practice for compounds with similar solubility profiles.
For Intraperitoneal (i.p.) Injection:
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Vehicle Composition:
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10% DMSO
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40% PEG300
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5% Tween 80
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45% Saline (0.9% NaCl)
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Preparation Protocol:
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Weigh the required amount of Remodelin hydrobromide powder.
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Dissolve the powder in DMSO first.
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Add PEG300 to the solution and mix thoroughly.
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Add Tween 80 and mix until the solution is clear.
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Finally, add saline to the desired final volume and mix well.
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The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required. Prepare the formulation fresh before each administration.
For Oral (p.o.) Gavage:
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Vehicle Composition:
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10% DMSO
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40% PEG300
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5% Tween 80
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45% ddH₂O
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Preparation Protocol:
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Follow the same steps as for the intraperitoneal formulation, substituting saline with distilled water (ddH₂O).
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Ensure the final solution is homogenous before administration.
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dissolve_dmso [label="Dissolve in DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_peg [label="Add PEG300\nand mix", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_tween [label="Add Tween 80\nand mix", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_diluent [label="Add Saline (i.p.)\nor ddH₂O (p.o.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
final_solution [label="Final clear\nsolution", fillcolor="#FBBC05", fontcolor="#202124"];
administer [label="Administer to\nanimal model", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve_dmso;
dissolve_dmso -> add_peg;
add_peg -> add_tween;
add_tween -> add_diluent;
add_diluent -> final_solution;
final_solution -> administer;
}
dot
Caption: Workflow for preparing Remodelin hydrobromide for in vivo use.
Protocol for Intraperitoneal Administration in a Mouse Xenograft Model
This protocol is based on a study in a prostate cancer xenograft model.
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Animal Model: Male nude mice with subcutaneously inoculated prostate cancer cells.
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Preparation of Dosing Solution: Prepare Remodelin hydrobromide at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse at an injection volume of 0.2 mL) using the i.p. formulation protocol described above.
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Administration:
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Gently restrain the mouse.
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Using a 27-gauge needle, inject the prepared solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
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Administer the injection once every two days for the duration of the study (e.g., 4 weeks).
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Monitoring: Monitor tumor growth using calipers and animal health (body weight, behavior) regularly.
Protocol for Oral Administration in a Progeria Mouse Model
This protocol is based on a study in the LmnaG609G/G609G mouse model of HGPS.
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Animal Model: LmnaG609G/G609G mice.
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Preparation of Dosing Solution: Prepare Remodelin hydrobromide at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at a gavage volume of 0.2 mL) using the p.o. formulation protocol described above.
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Administration:
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Monitoring: Monitor healthspan parameters such as body weight, activity levels, and cardiac function as per the study design.
Signaling Pathway Modulation
Remodelin's inhibition of NAT10 has been shown to impact the MAPK signaling pathway, which is crucial in regulating cell proliferation, differentiation, and survival. Specifically, Remodelin can reduce the expression of key components of this pathway, such as IGF1 and MAPK1.
dot
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NAT10 [label="NAT10", fillcolor="#EA4335", fontcolor="#FFFFFF"];
IGF1_mRNA [label="IGF1 mRNA", fillcolor="#FBBC05", fontcolor="#202124"];
MAPK1_mRNA [label="MAPK1 mRNA", fillcolor="#FBBC05", fontcolor="#202124"];
IGF1R [label="IGF1R", fillcolor="#F1F3F4", fontcolor="#202124"];
MAPK_ERK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124"];
Remodelin -> NAT10 [label="Inhibits"];
NAT10 -> IGF1_mRNA [label="Stabilizes", style=dashed];
NAT10 -> MAPK1_mRNA [label="Stabilizes", style=dashed];
IGF1_mRNA -> IGF1R [label="Activates"];
MAPK1_mRNA -> MAPK_ERK;
IGF1R -> MAPK_ERK;
MAPK_ERK -> Proliferation;
}
dot
Caption: Remodelin's impact on the MAPK signaling pathway.
Biodistribution
A study using radiolabeled [11C]remodelin in mice has provided initial insights into its biodistribution. Following intravenous injection, high radioactivity uptake was observed in the heart, liver, and small intestine. This suggests that these organs are major sites of distribution and potential metabolism.
Safety and Toxicology
While specific toxicology studies are not extensively detailed in the reviewed literature, the reported in vivo studies in mice did not mention significant adverse effects at the therapeutic doses used. However, as with any experimental compound, it is crucial to conduct appropriate safety and toxicology assessments, including monitoring for weight loss, changes in behavior, and performing histological analysis of major organs at the end of the study.
Conclusion
Remodelin hydrobromide can be effectively delivered in vivo via both intraperitoneal and oral routes in mouse models. The provided protocols offer a starting point for researchers investigating the therapeutic potential of this NAT10 inhibitor. Careful consideration of the animal model, experimental goals, and appropriate vehicle formulation is essential for successful and reproducible in vivo studies.
References